Dipotassium;4,9-bis(4-bromophenyl)-3,5,8,10,13,14-hexaoxa-4,9-diboranuidapentacyclo[7.3.1.14,12.02,7.06,11]tetradecane;tetrahydrate
Description
Dipotassium;4,9-bis(4-bromophenyl)-3,5,8,10,13,14-hexaoxa-4,9-diboranuidapentacyclo[7.3.1.14,12.02,7.06,11]tetradecane;tetrahydrate is a boron-containing supramolecular complex characterized by a rigid pentacyclic cage structure. The compound features two potassium counterions, bromophenyl substituents at the 4,9-positions, and six oxygen atoms integrated into the boranuida framework. The tetrahydrate form indicates significant hydration, which likely stabilizes the ionic structure and influences its solubility.
Properties
Molecular Formula |
C18H22B2Br2K2O10 |
|---|---|
Molecular Weight |
658.0 g/mol |
IUPAC Name |
dipotassium;4,9-bis(4-bromophenyl)-3,5,8,10,13,14-hexaoxa-4,9-diboranuidapentacyclo[7.3.1.14,12.02,7.06,11]tetradecane;tetrahydrate |
InChI |
InChI=1S/C18H14B2Br2O6.2K.4H2O/c21-11-5-1-9(2-6-11)19-23-13-16-14(24-19)18-15(25-19)17(13)27-20(26-16,28-18)10-3-7-12(22)8-4-10;;;;;;/h1-8,13-18H;;;4*1H2/q-2;2*+1;;;; |
InChI Key |
ZLXZQPMUOFKMIO-UHFFFAOYSA-N |
Canonical SMILES |
[B-]12(OC3C4C(O1)C5C(C3O[B-](O4)(O5)C6=CC=C(C=C6)Br)O2)C7=CC=C(C=C7)Br.O.O.O.O.[K+].[K+] |
Origin of Product |
United States |
Biological Activity
Dipotassium;4,9-bis(4-bromophenyl)-3,5,8,10,13,14-hexaoxa-4,9-diboranuidapentacyclo[7.3.1.14,12.02,7.06,11]tetradecane;tetrahydrate is a complex organic compound notable for its unique structural characteristics and potential biological activities. This article provides a comprehensive overview of its biological activity based on available research findings.
Structural Characteristics
The compound features a pentacyclic framework with multiple oxygen and bromine substituents. Its boron-containing structure is significant for its reactivity and potential applications in medicinal chemistry and materials science:
- Molecular Formula: C18H14B2Br2K2O6·4H2O
- Molecular Weight: 585.93 g/mol
- CAS Number: 1537876-29-1
Biological Activity Overview
Research into the biological activity of this compound is still emerging but suggests several promising pharmacological properties:
- Anticancer Potential : Compounds with similar boron-containing frameworks have shown anticancer activities in various studies. The bromophenyl groups may enhance interactions with biological targets such as enzymes involved in cancer pathways.
- Antimicrobial Activity : Preliminary studies indicate potential antimicrobial properties due to the compound's structural features. Boronic acids are known for their interactions with biomolecules and may exhibit antibacterial effects.
- Enzyme Interaction : The unique structure allows for possible interactions with specific enzymes or receptors involved in disease mechanisms. Further research is needed to elucidate specific mechanisms of action.
Comparative Analysis with Similar Compounds
To better understand the relevance of this compound in biological contexts, a comparison with structurally similar compounds is useful:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| Dipotassium; | Pentacyclic structure with diborane units | Potential electronic applications |
| Diboronic Acids | Simple boron-containing compounds | High reactivity but less complex |
| Brominated Aromatic Compounds | Contains bromine substituents | Varying biological activities |
| Hexaoxa Compounds | Multiple oxygen atoms | Different reactivity patterns |
Anticancer Activity
A study investigating the anticancer properties of related boron compounds demonstrated significant cytotoxic effects against various cancer cell lines. The mechanism was attributed to the ability of these compounds to induce apoptosis through the activation of caspase pathways.
Antimicrobial Studies
Research on brominated compounds has highlighted their increased antibacterial activity compared to their non-brominated counterparts. The increased electron density from bromine substitution enhances interaction with bacterial enzymes .
Mechanistic Insights
Further studies are needed to dissect the precise mechanisms by which dipotassium;4,9-bis(4-bromophenyl)-3,5,8,10,13,14-hexaoxa-4,9-diboranuidapentacyclo[7.3.1.14,12.02,7.06,11]tetradecane interacts with biological systems:
- Enzyme Inhibition : Investigations into whether this compound can inhibit specific enzymes that play roles in metabolic pathways associated with diseases.
- Cell Signaling Modulation : Understanding how this compound may affect cell signaling pathways could reveal new therapeutic avenues.
Scientific Research Applications
Dipotassium;4,9-bis(4-bromophenyl)-3,5,8,10,13,14-hexaoxa-4,9-diboranuidapentacyclo[7.3.1.14,12.02,7.06,11]tetradecane is a complex organic compound featuring a pentacyclic framework with multiple oxygen and bromine substituents and diborane units. It belongs to a class of boron-containing organic compounds that are notable for their potential applications in materials science and medicinal chemistry.
Potential Applications
- Materials Science The arrangement of the bromophenyl groups enhances the compound's electronic properties, making it a candidate for applications in organic electronics and photonics.
- Medicinal Chemistry Research suggests potential pharmacological properties due to its structural features. Similar boron-containing frameworks have been investigated for their anticancer and antimicrobial activities. The bromophenyl groups may enhance interaction with biological targets such as enzymes or receptors involved in disease pathways.
Chemical Reactivity
The chemical reactivity of dipotassium;4,9-bis(4-bromophenyl)-3,5,8,10,13,14-hexaoxa-4,9-diboranuidapentacyclo[7.3.1.14,12.02,7.06,11]tetradecane can be attributed to its boron-containing framework and the presence of halogen substituents. Key reactions include those involving the boron-containing framework and halogen substituents, showcasing its versatility in synthetic organic chemistry.
Research and Interaction Studies
Interaction studies are essential for understanding its biological mechanisms and potential applications.
Structural Similarities
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| Dipotassium | Pentacyclic structure with diborane units | Potential electronic applications |
| Diboronic Acids | Simple boron-containing compounds | High reactivity but less complex |
| Brominated Aromatic Compounds | Contains bromine substituents | Varying biological activities |
| Hexaoxa Compounds | Multiple oxygen atoms | Different reactivity patterns |
Comparison with Similar Compounds
3-N,9-N-bis(4-bromophenyl)-3,9-dioxo-2,4,8,10-tetraoxa-3λ⁵,9λ⁵-diphosphaspiro[5.5]undecane-3,9-diamine
- Molecular Formula : C₁₇H₁₈Br₂N₂O₆P₂
- Key Properties :
- Comparison: Unlike the target compound, this analog replaces boron with phosphorus in a spirocyclic framework. The bromophenyl groups contribute similar steric and electronic effects, but the absence of potassium ions reduces ionic character.
4,9-bis(4-nitrophenyl)diamantane
- Synthesis : Derived from diamantane via radical chlorination, Friedel-Crafts alkylation, and nitration .
- Key Features :
- Symmetric cage structure with nitrophenyl substituents.
- Confirmed symmetry via ¹H NMR.
- Comparison :
- The diamantane core provides rigidity comparable to the pentacyclic boranuida framework. Nitrophenyl groups introduce strong electron-withdrawing effects, contrasting with the electron-rich bromophenyl groups in the target compound. This difference may influence host-guest binding selectivity.
Boron- vs. Phosphorus-Containing Cage Compounds
Boron-Based Frameworks
The target compound’s hexaoxa-diboranuida structure likely shares reactivity trends with other boron-oxygen cages, such as boronic esters, which are known for dynamic covalent bonding.
Phosphorus-Based Frameworks
Compounds like the spirocyclic diphosphaspiro undecane derivative (C₁₇H₁₈Br₂N₂O₆P₂) exhibit higher thermal stability (boiling point >500°C) due to strong P=O bonds. Phosphorus cages are often utilized in flame retardants or catalysis, whereas boron analogs may prioritize applications in sensing or molecular recognition .
Hydration and Ionic Characteristics
The tetrahydrate in the target compound contrasts with anhydrous analogs (e.g., ’s spiro compound). Hydration likely enhances aqueous solubility, a critical factor for biomedical or environmental applications. Potassium ions further increase polarity, distinguishing it from neutral diamantane derivatives .
Preparation Methods
Preparation Methods
The preparation of this compound typically involves several key steps:
Starting Materials : The synthesis begins with appropriate starting materials, often involving boron-containing precursors and 4-bromophenyl derivatives.
Reaction Conditions : The process requires careful control of reaction conditions, including temperature, solvent choice, and pH levels, to ensure the formation of the desired intermediate complexes.
Purification Techniques : Intermediate complexes are purified using methods such as crystallization or chromatography to isolate the final product effectively.
Final Product Formation : The final step involves the formation of the tetrahydrate form of the compound, which may require specific conditions to stabilize the structure.
Analysis of Synthesis Steps
| Step | Description | Importance |
|---|---|---|
| 1. Preparation of Precursors | Synthesis of boron-containing precursors and 4-bromophenyl derivatives. | Essential for initiating the reaction sequence. |
| 2. Formation of Intermediate Complexes | Reaction under controlled conditions to form necessary intermediates. | Crucial for achieving the desired molecular structure. |
| 3. Purification | Use of crystallization or chromatography to isolate the product. | Ensures purity and yield of the final compound. |
| 4. Final Product Formation | Stabilization of the tetrahydrate form under specific conditions. | Finalizes the synthesis process and ensures product stability. |
Research Outcomes and Challenges
Research on Dipotassium;4,9-bis(4-bromophenyl)-3,5,8,10,13,14-hexaoxa-4,9-diboranuidapentacyclo[7.3.1.14,12.02,7.06,11]tetradecane;tetrahydrate highlights its complex molecular structure and potential applications in chemistry. However, challenges include:
- Synthetic Complexity : The multi-step synthesis process requires precise control over reaction conditions.
- Purification Challenges : The purification of intermediate complexes can be difficult due to the compound's complex structure.
- Potential Applications : While similar compounds show antibacterial properties, further research is needed to explore the biological activities of this specific compound.
Characterization Techniques
Characterization of the synthesized compound involves techniques such as:
- Nuclear Magnetic Resonance (NMR) Spectroscopy : Used to confirm the molecular structure and identify functional groups.
- Mass Spectrometry (MS) : Essential for determining the molecular weight and purity of the compound.
These techniques are crucial for verifying the identity and purity of the synthesized compound.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for preparing this boron-containing macrocycle, and how can impurities be minimized during purification?
- Methodological Answer : Synthesis typically involves multi-step reactions, including Suzuki-Miyaura coupling for introducing bromophenyl groups and templated assembly of the boronate cage. Copper-mediated dehydrogenation (as in , Table S1) can stabilize intermediates. Purification requires column chromatography with silica gel (60–120 mesh) and recrystallization using ethanol/water mixtures to remove unreacted potassium salts. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) .
Q. Which spectroscopic techniques are most effective for characterizing the tetrahydrate form and boron coordination environment?
- Methodological Answer : Use B NMR to confirm boron hybridization (e.g., trigonal vs. tetrahedral coordination). IR spectroscopy (400–4000 cm) identifies B–O and hydrate O–H stretches. Single-crystal X-ray diffraction resolves the macrocyclic structure and water molecule positions. For hydrated forms, thermogravimetric analysis (TGA) quantifies water loss between 50–150°C .
Q. How does the tetrahydrate form influence solubility and stability under varying humidity conditions?
- Methodological Answer : Conduct dynamic vapor sorption (DVS) experiments to assess hygroscopicity. Stability studies in desiccators (0–90% relative humidity) over 30 days, monitored via PXRD, reveal phase transitions. Solubility in polar aprotic solvents (e.g., DMSO) is enhanced by potassium counterions, while non-polar solvents precipitate the anhydrous form .
Advanced Research Questions
Q. What computational strategies predict the compound’s reactivity in catalytic or host-guest applications?
- Methodological Answer : Density functional theory (DFT) calculations (B3LYP/6-311+G(d,p)) model boron-electron deficiency for Lewis acid behavior. Molecular dynamics simulations in COMSOL Multiphysics ( ) assess cavity size compatibility with guest molecules (e.g., halides). Machine learning models trained on similar macrocycles predict association constants () .
Q. How can contradictory NMR and mass spectrometry data be resolved when analyzing degradation byproducts?
- Methodological Answer : Cross-validate using high-resolution LC-MS (Q-TOF) to distinguish isotopic patterns of brominated fragments. H-B heteronuclear correlation NMR clarifies boron-environment changes. Theoretical frameworks ( ) link degradation pathways to electronic effects of bromophenyl substituents .
Q. What environmental risk assessment protocols apply to brominated boron macrocycles?
- Methodological Answer : Follow EPA guidelines () for ecotoxicity screening:
- Bioaccumulation : Log measurements via shake-flask method.
- Aquatic toxicity : Daphnia magna 48-hour LC tests.
- Degradation : UV-Vis monitoring under simulated sunlight (λ = 290–800 nm) to track bromine release .
Q. How can membrane separation technologies (e.g., nanofiltration) improve large-scale purification?
- Methodological Answer : Use polyamide membranes (MWCO 500 Da) to separate the macrocycle (MW ~800 Da) from smaller impurities. Optimize transmembrane pressure (3–5 bar) and pH (7–9) to minimize boron leaching. Reference ’s R&D classifications for scalability .
Q. What experimental designs validate the compound’s potential in photodynamic therapy or fluorescence sensing?
- Methodological Answer :
- Photophysical Studies : Time-resolved fluorescence (nanosecond resolution) quantifies triplet-state lifetimes.
- Cell Uptake : Confocal microscopy with HeLa cells, using 4',6-diamidino-2-phenylindole (DAPI) counterstaining.
- Theoretical Framework : Link π-π* transitions (TD-DFT) to observed UV-Vis absorption bands ( ) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
